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Introduction
The aromatic Claisen rearrangement is a powerful carbon-carbon bond-forming reaction in

organic synthesis, enabling the ortho-alkylation of phenols. It is a-sigmatropic rearrangement of

an allyl phenyl ether to an ortho-allylphenol. This intramolecular reaction proceeds through a

concerted, pericyclic mechanism, characterized by a highly ordered, cyclic transition state.

Understanding the intricacies of this rearrangement, including its mechanism, transition state,

and the factors influencing its regioselectivity, is crucial for its application in the synthesis of

complex molecules, particularly in the field of drug development.

The Reaction Mechanism
The aromatic Claisen rearrangement is a thermal reaction that involves the concerted

movement of six electrons through a six-membered ring transition state. The reaction is

typically irreversible, driven by the re-aromatization of the phenol ring.

The-Sigmatropic Shift
The core of the mechanism is a-sigmatropic shift, where a sigma bond between an allyl group

and an oxygen atom is broken, and a new sigma bond is formed between the terminal carbon
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of the allyl group and the ortho-position of the aromatic ring. This proceeds through a chair-like

transition state, which is generally favored over a boat-like conformation due to lower steric

strain.

Tautomerization
The immediate product of the sigmatropic shift is a non-aromatic cyclohexadienone

intermediate. This intermediate rapidly tautomerizes to the final ortho-allylphenol product, a

process that is driven by the energetic favorability of restoring the aromaticity of the ring.
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Caption: The reaction mechanism of the aromatic Claisen rearrangement.

The Transition State
The transition state of the aromatic Claisen rearrangement is a key feature of the reaction,

dictating its stereochemistry and regioselectivity.

Geometry
Computational studies and kinetic isotope effect experiments have provided strong evidence

for a chair-like geometry of the six-membered cyclic transition state. This conformation

minimizes steric interactions between the substituents on the allyl group and the aromatic ring.
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The reaction is sensitive to the electronic nature of both the aromatic ring and the allyl group.

Electron-donating groups on the aromatic ring can accelerate the reaction by stabilizing the

electron-deficient transition state. Conversely, electron-withdrawing groups can retard the

reaction.

Quantitative Data
The following tables summarize key quantitative data related to the kinetics and

thermodynamics of the aromatic Claisen rearrangement.

Table 1: Kinetic Parameters for the Rearrangement of Allyl Phenyl Ether

Temperature
(°C)

Rate Constant
(k, s⁻¹)

Activation
Energy (Ea,
kcal/mol)

Enthalpy of
Activation
(ΔH‡,
kcal/mol)

Entropy of
Activation
(ΔS‡,
cal/mol·K)

180 1.1 x 10⁻⁵ 31.5 30.8 -12.8

200 5.2 x 10⁻⁵ 31.5 30.8 -12.8

220 2.1 x 10⁻⁴ 31.5 30.8 -12.8

Table 2: Substituent Effects on the Rate of Rearrangement

Substituent (para-) Relative Rate (kₓ/kн) at 200°C

-OCH₃ 3.2

-CH₃ 1.8

-H 1.0

-Cl 0.6

-NO₂ 0.1
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The study of the aromatic Claisen rearrangement involves a variety of experimental techniques

to determine its mechanism, kinetics, and transition state structure.

Kinetic Measurements
A typical experimental workflow for determining the rate of the aromatic Claisen rearrangement

is as follows:

Prepare solution of allyl phenyl ether
in a high-boiling solvent (e.g., diphenyl ether)

Place sealed tubes of the solution
in a constant temperature bath

Withdraw samples at timed intervals

Quench the reaction by rapid cooling

Analyze the composition of the mixture
using GC or HPLC

Plot ln([A]/[A]₀) vs. time to determine
the first-order rate constant (k)

Click to download full resolution via product page

Caption: Workflow for kinetic analysis of the Claisen rearrangement.

Methodology:
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A solution of the allyl phenyl ether of a known concentration is prepared in a high-boiling,

inert solvent such as diphenyl ether.

Aliquots of the solution are sealed in glass ampoules under an inert atmosphere (e.g.,

nitrogen or argon).

The ampoules are placed in a thermostatically controlled oil bath or heating block at the

desired temperature.

At specific time intervals, an ampoule is removed and the reaction is quenched by rapid

cooling in an ice bath.

The contents of the ampoule are then analyzed by a suitable analytical technique, such as

gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine

the concentration of the starting material and the product.

The natural logarithm of the ratio of the initial concentration of the starting material to its

concentration at time t is plotted against time. For a first-order reaction, this will yield a

straight line with a slope equal to the negative of the rate constant (-k).

Crossover Experiments
To confirm the intramolecular nature of the rearrangement, a crossover experiment can be

performed.

Methodology:

Two different allyl phenyl ethers with distinct substituents are heated together in the same

reaction vessel. For example, allyl p-cresyl ether and allyl m-tolyl ether.

The product mixture is analyzed to determine if any "crossover" products have been formed.

The absence of crossover products (e.g., the product from the allyl group of one ether

migrating to the aromatic ring of the other) provides strong evidence for an intramolecular

mechanism.
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Prepare a mixture of two different
substituted allyl phenyl ethers

Heat the mixture under standard
rearrangement conditions

Analyze the product mixture by GC-MS or NMR

Check for the presence of
crossover products

Crossover products
detected?

Intramolecular mechanism supported

No

Intermolecular pathway likely

Yes

Click to download full resolution via product page

Caption: Logical flow of a crossover experiment.

Isotope Labeling Studies
Kinetic isotope effect (KIE) studies, particularly using deuterium labeling, are instrumental in

elucidating the structure of the transition state.
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Synthesize the allyl phenyl ether with a deuterium label at a specific position, for example, at

the γ-carbon of the allyl group.

Measure the rate of rearrangement for both the labeled and unlabeled compounds under

identical conditions.

The ratio of the rate constants (kH/kD) gives the kinetic isotope effect. A significant

secondary KIE is consistent with a change in hybridization at the labeled position in the

transition state, supporting a concerted mechanism.

Applications in Drug Development
The aromatic Claisen rearrangement is a valuable tool in the synthesis of a wide range of

biologically active molecules. The ability to introduce an allyl group ortho to a hydroxyl group

provides a synthetic handle for further functionalization and the construction of complex

molecular architectures found in many natural products and pharmaceuticals. Examples

include the synthesis of precursors for anti-inflammatory drugs, antibacterial agents, and

various alkaloids.

Conclusion
The aromatic Claisen rearrangement is a well-studied and synthetically useful reaction. Its

concerted, intramolecular mechanism, proceeding through a highly ordered chair-like transition

state, is supported by a wealth of experimental and computational evidence. A thorough

understanding of the factors that influence this rearrangement is essential for its effective

application in the synthesis of complex organic molecules, making it a cornerstone of modern

synthetic chemistry, particularly in the realm of drug discovery and development.

To cite this document: BenchChem. [Mechanism and transition state of the aromatic Claisen
rearrangement]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266916#mechanism-and-transition-state-of-the-
aromatic-claisen-rearrangement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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